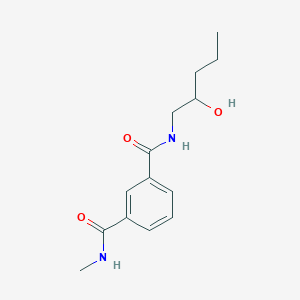![molecular formula C18H17FN2O B6641057 2-[4-[(6-Fluoroquinolin-8-yl)methylamino]phenyl]ethanol](/img/structure/B6641057.png)
2-[4-[(6-Fluoroquinolin-8-yl)methylamino]phenyl]ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-[(6-Fluoroquinolin-8-yl)methylamino]phenyl]ethanol, also known as FQME, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties.
Wirkmechanismus
2-[4-[(6-Fluoroquinolin-8-yl)methylamino]phenyl]ethanol exerts its therapeutic effects through several mechanisms of action. It has been shown to inhibit the activity of certain enzymes and receptors that are involved in cancer cell growth and survival. This compound also modulates the activity of neurotransmitters in the brain, which may contribute to its potential neuroprotective effects. In addition, this compound has been shown to modulate the activity of immune cells, which may contribute to its potential immunomodulatory effects.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes and receptors that are involved in cancer cell growth and survival. This compound also modulates the activity of neurotransmitters in the brain, which may contribute to its potential neuroprotective effects. In addition, this compound has been shown to modulate the activity of immune cells, which may contribute to its potential immunomodulatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
2-[4-[(6-Fluoroquinolin-8-yl)methylamino]phenyl]ethanol has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been shown to have low toxicity in animal studies. However, this compound has some limitations for lab experiments. It has poor solubility in water, which may limit its use in certain assays. In addition, this compound has not been extensively studied in humans, which may limit its potential clinical applications.
Zukünftige Richtungen
There are several future directions for 2-[4-[(6-Fluoroquinolin-8-yl)methylamino]phenyl]ethanol research. One direction is to further investigate its potential therapeutic properties in cancer research, neurology, and immunology. Another direction is to optimize its synthesis method to improve yields and purity. Additionally, future research could focus on developing new formulations of this compound to improve its solubility and bioavailability. Finally, more studies are needed to determine the safety and efficacy of this compound in humans.
Synthesemethoden
2-[4-[(6-Fluoroquinolin-8-yl)methylamino]phenyl]ethanol is synthesized through a multi-step process that involves the reaction of 6-fluoro-8-quinolinol with 4-aminobenzyl alcohol in the presence of a reducing agent. The resulting product is then purified through column chromatography to obtain pure this compound. This synthesis method has been optimized to produce high yields of this compound with good purity.
Wissenschaftliche Forschungsanwendungen
2-[4-[(6-Fluoroquinolin-8-yl)methylamino]phenyl]ethanol has been studied for its potential therapeutic properties in various fields, including cancer research, neurology, and immunology. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer treatment. In neurology, this compound has been studied for its potential to treat neurodegenerative diseases such as Alzheimer's and Parkinson's. This compound has also been shown to modulate the immune system, making it a potential candidate for immunotherapy.
Eigenschaften
IUPAC Name |
2-[4-[(6-fluoroquinolin-8-yl)methylamino]phenyl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O/c19-16-10-14-2-1-8-20-18(14)15(11-16)12-21-17-5-3-13(4-6-17)7-9-22/h1-6,8,10-11,21-22H,7,9,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCKAESFQYUMPAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CC(=C2N=C1)CNC3=CC=C(C=C3)CCO)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3-Hydroxyazetidin-1-yl)-[6-(2,2,2-trifluoroethoxy)pyridin-3-yl]methanone](/img/structure/B6640977.png)
![1-(2-Methylphenoxy)-3-[3-(2-methylpropoxy)pyrrolidin-1-yl]propan-2-ol](/img/structure/B6640982.png)
![N-[1-(3-hydroxyazetidin-1-yl)-3-methyl-1-oxobutan-2-yl]thiophene-2-carboxamide](/img/structure/B6640989.png)
![[2,2-Dimethyl-3-(2-methylprop-1-enyl)cyclopropyl]-(3-hydroxyazetidin-1-yl)methanone](/img/structure/B6641002.png)
![1-[(1-Hydroxycyclobutyl)methyl]-3-[2-(3-methylpyrazol-1-yl)phenyl]urea](/img/structure/B6641004.png)

![2-(1-hydroxycyclohexyl)-N-[(4-hydroxyphenyl)methyl]-N-methylacetamide](/img/structure/B6641026.png)
![2-cyclohexyloxy-N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]butanamide](/img/structure/B6641034.png)
![1-[2-(6-chloropyridin-3-yl)ethyl]-3-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]urea](/img/structure/B6641041.png)
![[2-[[3-(2-methylpropyl)-1,2,4-oxadiazol-5-yl]methyl]-3,4-dihydro-1H-isoquinolin-1-yl]methanol](/img/structure/B6641063.png)
![3-Methyl-3-[(1-methylpyrazol-4-yl)methylamino]pentan-1-ol](/img/structure/B6641067.png)
![1-[2-(3-Chlorophenyl)ethyl]-3-[1-(hydroxymethyl)cyclopentyl]urea](/img/structure/B6641071.png)

